9,10-Dihydroanthracene-1,8-diol
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Overview
Description
9,10-Dihydroanthracene-1,8-diol is an organic compound with the molecular formula C14H12O2 It is a derivative of anthracene, specifically a dihydroxy derivative, where hydroxyl groups are attached to the 1 and 8 positions of the dihydroanthracene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
9,10-Dihydroanthracene-1,8-diol can be synthesized through several methods. One common approach involves the reduction of 1,8-dihydroxy-9,10-anthraquinone. This reduction can be achieved using zinc in acetic acid or sodium in ethanol . Another method involves the methylation of 1,8-dihydroxy-9,10-anthraquinone followed by reduction and demethylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes used in laboratory synthesis can be scaled up for industrial applications, involving similar reduction and purification steps.
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydroanthracene-1,8-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9,10-anthraquinone derivatives.
Reduction: The compound can be reduced further to form different hydroxy derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in xylene.
Reduction: Zinc in acetic acid or sodium in ethanol are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 9,10-Anthraquinone derivatives.
Reduction: Different hydroxy derivatives of dihydroanthracene.
Substitution: Substituted anthracene derivatives with various functional groups.
Scientific Research Applications
9,10-Dihydroanthracene-1,8-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-Dihydroanthracene-1,8-diol involves its ability to undergo redox reactions. The hydroxyl groups can participate in hydrogen bonding and electron transfer processes, making it a useful compound in various chemical reactions. In biological systems, its derivatives can interact with molecular targets and pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroanthracene: A similar compound without hydroxyl groups, used as a hydrogen donor.
9,10-Dihydroxyanthracene: Another hydroxylated derivative with hydroxyl groups at different positions.
9,10-Diphenylanthracene: A substituted anthracene used in photophysical studies.
Uniqueness
9,10-Dihydroanthracene-1,8-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized organic materials and in studying specific biological processes.
Properties
CAS No. |
64817-82-9 |
---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
9,10-dihydroanthracene-1,8-diol |
InChI |
InChI=1S/C14H12O2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-6,15-16H,7-8H2 |
InChI Key |
JWYJZAMNWUCMCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC3=C1C=CC=C3O)C(=CC=C2)O |
Origin of Product |
United States |
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